Rhodamine 700 perchlorate

Overview

Description

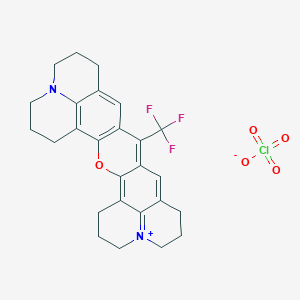

Rhodamine 700 perchlorate, also known as LD 700 perchlorate, is a near-infrared fluorescent dye . It is an organic perchlorate salt and has a role as a fluorochrome . The dye appears as dark green crystals .

Synthesis Analysis

Rhodamine dyes, including Rhodamine 700, can be synthesized using a protecting-group-free approach based on the nucleophilic addition of lithium dicarboxybenzenide to the corresponding xanthone . This method drastically reduces the number of synthesis steps, expands the achievable structural diversity, increases overall yields, and permits gram-scale synthesis of the dyes .

Molecular Structure Analysis

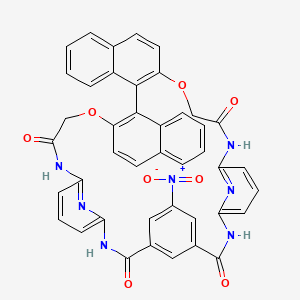

The molecular formula of this compound is C26H26ClF3N2O5 . The molecular weight is 538.95 g/mol . The structure of the molecule can be found in various databases .

Chemical Reactions Analysis

Rhodamine 700 dye in glycerol-water mixtures has been studied using time-resolved fluorescence depolarization . The orientational relaxation time varies linearly with the viscosity of the solvent between 1 and 60 cP .

Scientific Research Applications

Laser Action in Scattering Media

- Rhodamine 640 perchlorate, a compound similar to Rhodamine 700, has been used in experiments involving laser action in scattering media. It was found that the threshold for stimulated emission is dependent on the concentration of the dye and scattering particles, with a notable reduction in lasing threshold observed upon increasing the density of scattering particles (Sha, Liu, & Alfano, 1994).

Fluorescence Depletion Spectroscopy

- The fluorescence depletion dynamics of Rhodamine 700 in room temperature ionic liquids have been studied to determine the local viscosity of the microenvironment around the fluorescent molecules. This research provides insights into the solvation and rotation dynamics of Rhodamine 700, revealing slower time constants in ionic liquids compared to conventional solvents due to stronger hydrogen bonding (Ma et al., 2011).

Ultrafast Dynamics

- A theoretical investigation of the ultrafast dynamics of the Rhodamine-700 molecule in various solvents like methanol, ethanol, and DMSO was conducted. This study helps in understanding the internal conversion times and excited solvation processes for Rhodamine-700 (Dong, Niu, & Cong, 2007).

Photocatalytic Degradation

- The photocatalytic degradation of various Rhodamine dyes, including Rhodamine 6G perchlorate, was investigated under UV irradiation. This research is significant for understanding the environmental impact and degradation processes of these dyes (Aarthi & Madras, 2007).

Rotational Reorientation Dynamics

- Studies on the rotational reorientation dynamics of Rhodamine 700 in different excited states provide insights into the molecular behavior and interactions of this dye in various solvents. Such studies are essential for applications in spectroscopy and molecular dynamics (Zhou et al., 2009).

Active Media for Tunable Lasers

- Rhodamine dyes, including Rhodamine 6G perchlorate, have been used in studies exploring active media for tunable lasers. The research demonstrates the longer service life and improved thermooptic properties of these dyes in hybrid polymer-based lasers (Kopylova et al., 2008)

Safety and Hazards

While specific safety data for Rhodamine 700 perchlorate was not found, similar compounds like Rhodamine 6G perchlorate are considered hazardous . They may form combustible dust concentrations in air, are harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . It is recommended to use protective measures when handling such compounds .

Future Directions

Mechanism of Action

Target of Action

Rhodamine 700 perchlorate is primarily used as a fluorochrome . A fluorochrome is a fluorescent dye used to stain biological specimens . The primary target of this compound is therefore the biological specimens that it is used to stain .

Mode of Action

It is known that this compound, like other rhodamines, is likely to interact with its targets by binding to them and fluorescing under certain conditions . This fluorescence allows the stained biological specimens to be visualized under a microscope .

Biochemical Pathways

Instead, it allows these pathways to be visualized more easily .

Result of Action

The primary result of the action of this compound is the staining of biological specimens, which allows them to be visualized under a microscope . The fluorescence of this compound can highlight specific structures or cells within the specimen, providing valuable information for research or diagnostic purposes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the fluorescence of this compound can be affected by the pH of the solution it is in . Additionally, the stability of this compound may be affected by light and temperature, and it is typically stored in a cool, dark place to maintain its effectiveness .

Biochemical Analysis

Biochemical Properties

Rhodamine 700 perchlorate plays a significant role in biochemical reactions, primarily due to its ability to interact with various biomolecules. It is known to interact with enzymes, proteins, and other biomolecules through binding interactions that facilitate its function as a fluorochrome. For instance, this compound can bind to mitochondrial proteins, enabling selective labeling and imaging of these proteins within cells . Additionally, it has been used in photodynamic therapy to generate reactive oxygen species that damage cancer cells .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In photodynamic therapy, this compound generates reactive oxygen species upon light activation, leading to oxidative stress and apoptosis in cancer cells . This compound has also been shown to affect mitochondrial function by selectively labeling mitochondrial proteins, which can impact cellular energy production and metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through binding interactions and photodynamic effects. Upon light activation, this compound generates reactive oxygen species that induce oxidative damage to cellular components, leading to cell death . Additionally, its ability to bind to specific proteins, such as mitochondrial proteins, allows for targeted imaging and labeling within cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound maintains its fluorescence properties over extended periods, making it suitable for long-term imaging applications . Its phototoxicity can increase with prolonged exposure to light, potentially affecting cellular function . The stability of this compound in various solvents and storage conditions also influences its long-term effects in experimental settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, it can effectively label and image specific cellular components without causing significant toxicity . Higher dosages may lead to adverse effects, including increased phototoxicity and oxidative stress, which can damage cellular structures and impair function . It is crucial to optimize the dosage to balance efficacy and safety in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. Its role as a fluorochrome allows it to participate in reactions that generate reactive oxygen species, which can influence metabolic flux and metabolite levels within cells . The compound’s interactions with mitochondrial proteins also suggest its involvement in cellular energy metabolism and oxidative phosphorylation .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. Its ability to selectively label mitochondrial proteins indicates that it can be localized to specific cellular compartments . The compound’s distribution within tissues is influenced by its solubility and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of this compound is primarily within the mitochondria, where it binds to mitochondrial proteins and facilitates targeted imaging . This localization is directed by the compound’s chemical structure and interactions with mitochondrial targeting signals. The selective accumulation of this compound within mitochondria enhances its effectiveness in photodynamic therapy and fluorescence microscopy applications .

Properties

IUPAC Name |

16-(trifluoromethyl)-3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaene;perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26F3N2O.ClHO4/c27-26(28,29)21-19-13-15-5-1-9-30-11-3-7-17(22(15)30)24(19)32-25-18-8-4-12-31-10-2-6-16(23(18)31)14-20(21)25;2-1(3,4)5/h13-14H,1-12H2;(H,2,3,4,5)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTNRBNPBWAFIKA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C(F)(F)F)CCC7.[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26ClF3N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801347134 | |

| Record name | Rhodamine 700 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark green odorless crystals; [Exciton MSDS] | |

| Record name | LD 700 perchlorate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15097 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

63561-42-2 | |

| Record name | Rhodamine 700 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63561-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | EINECS 264-312-0 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063561422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhodamine 700 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,6,7,12,13,16,17-octahydro-9-(trifluoromethyl)-1H,5H,11H,15H-xantheno[2,3,4-ij:5,6,7-i'j']diquinolizin-18-ium perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.448 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-5H,6H,7H-cyclopenta[c]pyridazine](/img/structure/B1360939.png)

![1-[(2,3,5,6-Tetramethylphenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B1360962.png)